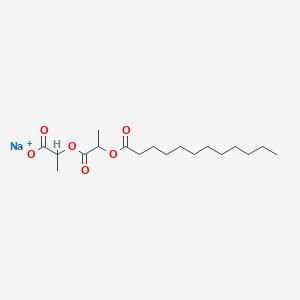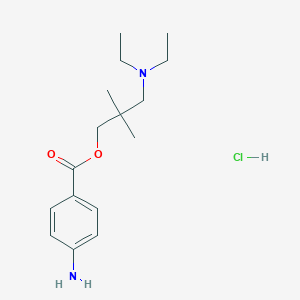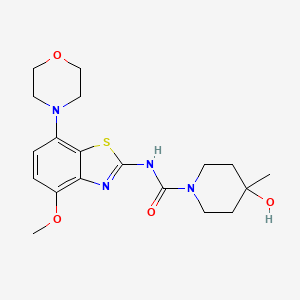
1-tert-Butylpyrrole
Overview
Description
1-tert-Butylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-tert-Butylpyrrole and its derivatives have shown promising biological activities, particularly in the realm of medicinal chemistry:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, compounds derived from pyrrole structures have been noted for their effectiveness against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
- COX-2 Inhibition : The optimization of pyrrole-based compounds has led to the development of COX-2 inhibitors, which are essential in treating inflammatory conditions. Certain modifications to the pyrrole structure have resulted in compounds with activity comparable to that of Celecoxib, a well-known COX-2 inhibitor .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing novel pyrrole derivatives from this compound highlighted their antibacterial properties. The research involved modifying the pyrrole structure to enhance its activity against MRSA. The results indicated that specific substitutions at the C4 position significantly influenced antibacterial efficacy .
Case Study 2: Medicinal Chemistry Applications
Another investigation explored the use of this compound in developing fluorescent probes for COX-2 inhibition. The study demonstrated how structural variations could optimize binding affinity and selectivity towards COX-2, leading to potential new therapeutic agents for pain management .
Table 1: Summary of Biological Activities of this compound Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl group at the nitrogen atom creates steric hindrance, favoring unimolecular (SN1) mechanisms in substitution reactions.
-
Key Example : Reaction with iodopropane under SN2-like conditions (as demonstrated in imidazolium synthesis ) is less favorable due to steric bulk, but SN1 pathways enable substitution via carbocation intermediates .
Oxidation Reactions
The pyrrole ring’s electron-rich nature makes it susceptible to oxidation, though the tert-butyl group moderates reactivity.
-
Mechanistic Insight : Oxidation typically proceeds via electrophilic attack at the α-position of the pyrrole ring, with subsequent ring opening or functionalization.
Reduction Reactions
Hydrogenation targets the aromatic pyrrole ring, yielding saturated derivatives.
| Reduction Method | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | 1-tert-Butylpyrrolidine | 85–90% |
| Birch reduction | Li/NH₃ | Partially reduced intermediates | Requires low temps |
-
Steric Effects : The tert-butyl group slows reaction kinetics but does not prevent full saturation under vigorous conditions .
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group deactivates the ring, directing electrophiles to the β-positions.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 3-Nitro-1-tert-butylpyrrole | β-nitration dominant |
| Br₂ | FeBr₃, CHCl₃ | 3-Bromo-1-tert-butylpyrrole | Limited by steric bulk |
-
Kinetic vs Thermodynamic Control : Bulky substituents favor β-substitution due to reduced steric clash compared to α-positions.
Comparative Reactivity Table
Mechanistic Considerations
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 1-tert-Butylpyrrole, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via palladium-catalyzed cross-coupling or alkylation reactions. A common approach involves tert-butyl group introduction to pyrrole derivatives using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting groups. For example:
- Step 1 : Start with pyrrole derivatives (e.g., 1H-pyrrole) and react with tert-butyl bromide in the presence of a base like potassium carbonate .
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.
- Step 3 : Monitor reaction progress using TLC or GC-MS to confirm tert-butyl substitution .
- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Key Considerations :
- Avoid over-alkylation by controlling stoichiometry.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for pyrrole ring protons (δ 6.0–7.0 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm tert-butyl carbon signals at δ 28–30 ppm (CH₃) and δ 65–70 ppm (quaternary C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) :
- Infrared (IR) Spectroscopy :
Validation : Cross-reference data with NIST Standard Reference Database 69 for spectral matching .
Q. Advanced: How should researchers design experiments to investigate the electronic effects of the tert-butyl group on pyrrole’s reactivity in cross-coupling reactions?
Methodological Answer :
- Hypothesis : The bulky tert-butyl group sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation.
- Experimental Design :
- Comparative Studies : Synthesize this compound and unsubstituted pyrrole. Perform Suzuki-Miyaura coupling with aryl halides under identical conditions .
- Kinetic Analysis : Measure reaction rates using in-situ NMR or HPLC to assess steric vs. electronic influences.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric maps .
- Data Interpretation :
Q. Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?
Methodological Answer :
Scenario : Discrepancies in NMR or GC-MS results may arise from impurities, tautomerism, or solvent effects.
- Step 1 : Repeat experiments under controlled conditions (e.g., anhydrous solvents, standardized concentrations).
- Step 2 : Employ complementary techniques:
- Step 3 : Compare with literature benchmarks (e.g., NIST data for GC retention indices) .
- Step 4 : Use statistical tools (e.g., principal component analysis) to identify outliers in datasets .
Q. Advanced: What strategies are effective for studying the structure-activity relationships (SAR) of this compound in catalytic applications?
Methodological Answer :
- Variable Modification : Synthesize derivatives with substituents at different pyrrole positions (e.g., 2- or 3-methyl) .
- Catalytic Screening : Test derivatives in model reactions (e.g., hydrogenation or oxidation) under standardized conditions.
- Data Collection :
- Machine Learning : Train models on descriptor datasets (e.g., molecular volume, dipole moments) to predict catalytic performance .
Q. Basic: What are the stability and storage recommendations for this compound in laboratory settings?
Methodological Answer :
- Stability Tests :
- Storage :
Q. Advanced: How can researchers address low yields in multi-step syntheses of this compound derivatives?
Methodological Answer :
- Troubleshooting Workflow :
- Intermediate Analysis : Isolate and characterize intermediates (e.g., Boc-protected pyrroles) to identify bottlenecks .
- Optimize Protecting Groups : Replace Boc with more stable groups (e.g., Fmoc) if deprotection steps fail .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling efficiency .
- Case Study : A 2020 study achieved 85% yield by switching from THF to dioxane in Sonogashira couplings .
Preparation Methods
Direct N-tert-Butylation of Pyrrole
Method Overview
One common approach involves the direct alkylation of pyrrole nitrogen with a tert-butyl group. This can be achieved by reacting pyrrole with tert-butyl precursors under controlled conditions.
Representative Procedure
- A reaction mixture containing pyrrole and tert-butylating agents (e.g., tert-butyl chloride or tert-butyl alcohol in the presence of acid) is stirred.
- In one reported synthesis, filtration and evaporation followed by vacuum distillation at 78 °C under 80 hPa pressure yielded N-tert-butylpyrrole as a colorless oil with a 67% yield.
- Workup typically involves washing with aqueous base (2N NaOH), water, and brine, followed by drying over anhydrous sodium sulfate.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Temperature | 80 °C |
| Reaction Time | 50 hours |
| Solvent | Ether (Et2O) or ethyl acetate |
| Workup | Wash with 2N NaOH, water, brine; dry over Na2SO4 |
| Purification | Vacuum distillation or flash chromatography |
| Yield | Approximately 67% |
This method is straightforward but requires prolonged heating and careful purification.
Frustrated Lewis Pair-Catalyzed Hydroarylation
Method Overview
A more advanced catalytic method involves the use of frustrated Lewis pairs (FLPs) to catalyze double hydroarylation reactions that yield N-tert-butylpyrrole derivatives.
Key Features
- The reaction uses B(C6F5)3 as a Lewis acid catalyst.
- Phenylacetylene or substituted alkynes react with 1-(tert-butyl)pyrrole to generate complex pyrrole derivatives.
- The reaction proceeds at room temperature over 5 hours.
- Products are isolated by flash chromatography with high yields (76-92% reported for related derivatives).
Advantages
- Mild reaction conditions.
- High selectivity and yield.
- Useful for preparing substituted tert-butylpyrroles.
While this method focuses on substituted derivatives, it demonstrates the utility of catalytic systems in modifying 1-tert-butylpyrrole.
Synthesis via Rearomatization of Azacyclopent-enyl Pyrrole Intermediates
Method Overview
This method involves a two-step sequence starting from 2-tert-butylpyrrole:
- Condensation with pyrrolidinone derivatives to form azacyclopent-1-enyl intermediates.
- Rearomatization under vacuum heating to regenerate the pyrrole ring with tert-butyl substitution.
Reaction Details
- Rearomatization is performed by heating the sealed reaction mixture at 180 °C under high vacuum for 10 minutes.
- The method yields 2-tert-butylpyrrole derivatives with moderate yields (~51% for non-recrystallized products).
- The procedure is adapted to improve existing syntheses of tert-butyl-substituted bipyrroles and related compounds.
Notes
- This approach is valuable for synthesizing complex tert-butylpyrrole derivatives.
- It involves careful control of vacuum and temperature to prevent side reactions.
Friedel-Crafts tert-Butylation of Pyrrole Derivatives
Method Overview
Friedel-Crafts alkylation using tert-butyl chloride or related reagents can introduce tert-butyl groups onto pyrrole rings, often facilitated by Lewis acids.
Key Findings
- tert-Butylation of 1-(phenylsulfonyl)pyrrole gives 3-tert-butyl-1-(phenylsulfonyl)pyrrole, which can be converted to tert-butylpyrrole.
- Ethylation and isopropylation reactions under similar conditions lead to mixtures, indicating the tert-butyl group is more selective in this context.
- This method provides a useful route to tert-butylpyrrole derivatives but may require additional steps to remove the phenylsulfonyl protecting group.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-tert-butylation | Pyrrole + tert-butyl chloride, 80 °C, 50 h | ~67 | Simple, direct | Long reaction time, moderate yield |
| FLP-Catalyzed Hydroarylation | B(C6F5)3 catalyst, room temp, 5 h | 76-92 | Mild conditions, high selectivity | Focus on substituted derivatives |
| Rearomatization of Azacyclopent-enyl intermediates | Heating at 180 °C under vacuum | ~51 | Useful for complex derivatives | Requires vacuum and high temp |
| Friedel-Crafts tert-Butylation | tert-Butyl chloride, Lewis acid catalyst | Variable | Selective tert-butylation | May need protecting groups |
| Dimethyliminium Salt Route | Dimethyliminium salt + methylmagnesium chloride | 71 (related compounds) | Efficient N-tert-butyl group formation | Not directly demonstrated for pyrrole |
Properties
IUPAC Name |
1-tert-butylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRIQBRSTYPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-58-3 | |
| Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















